molecular formula C19H30N2O2 B11171626 3-(butanoylamino)-N,N-dibutylbenzamide

3-(butanoylamino)-N,N-dibutylbenzamide

Cat. No.: B11171626
M. Wt: 318.5 g/mol
InChI Key: FHJJQLRYSGGHRP-UHFFFAOYSA-N
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Description

3-(butanoylamino)-N,N-dibutylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a butanoylamino group and two dibutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N,N-dibutylbenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of aniline with butanoyl chloride in the presence of a base such as pyridine to form the butanoylamino group. This intermediate is then reacted with dibutylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N,N-dibutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(butanoylamino)-N,N-dibutylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N,N-dibutylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibutylbenzamide: Lacks the butanoylamino group, resulting in different chemical properties and reactivity.

    3-(acetylamino)-N,N-dibutylbenzamide: Contains an acetylamino group instead of a butanoylamino group, leading to variations in biological activity and applications.

Uniqueness

3-(butanoylamino)-N,N-dibutylbenzamide is unique due to the presence of both butanoylamino and dibutyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

3-(butanoylamino)-N,N-dibutylbenzamide

InChI

InChI=1S/C19H30N2O2/c1-4-7-13-21(14-8-5-2)19(23)16-11-9-12-17(15-16)20-18(22)10-6-3/h9,11-12,15H,4-8,10,13-14H2,1-3H3,(H,20,22)

InChI Key

FHJJQLRYSGGHRP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=CC=C1)NC(=O)CCC

Origin of Product

United States

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